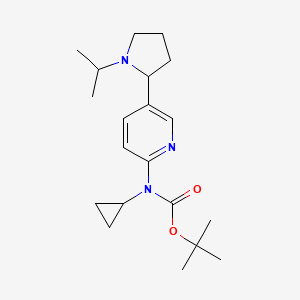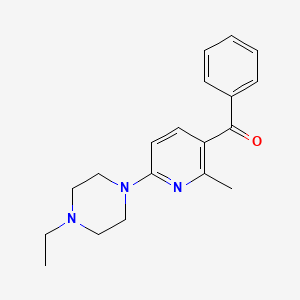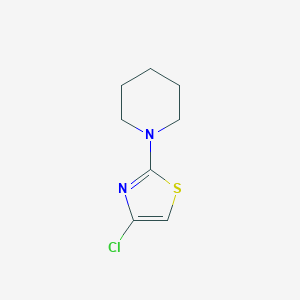
4-Chloro-2-(piperidin-1-YL)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(piperidin-1-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-1-yl)thiazole typically involves the reaction of 4-chlorothiazole with piperidine. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, which then reacts with the 4-chlorothiazole to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-2-(piperidin-1-yl)thiazole or 4-thio-2-(piperidin-1-yl)thiazole.
Oxidation Products: Oxidation can yield this compound sulfoxide or sulfone.
Reduction Products: Reduction can produce 4-chloro-2-(piperidin-1-yl)dihydrothiazole.
Applications De Recherche Scientifique
4-Chloro-2-(piperidin-1-yl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)thiazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-Chloro-2-(morpholin-4-yl)thiazole: Contains a morpholine ring instead of a piperidine ring, which can influence its pharmacokinetic properties.
4-Chloro-2-(pyrrolidin-1-yl)thiazole: Contains a pyrrolidine ring, which can alter its binding interactions with biological targets.
Uniqueness
4-Chloro-2-(piperidin-1-yl)thiazole is unique due to the presence of both the chlorine substituent and the piperidine ring. The chlorine atom can participate in various substitution reactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity for specific biological targets .
Propriétés
Formule moléculaire |
C8H11ClN2S |
|---|---|
Poids moléculaire |
202.71 g/mol |
Nom IUPAC |
4-chloro-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 |
Clé InChI |
UZPNADZDGCKGHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


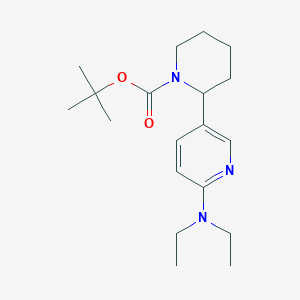
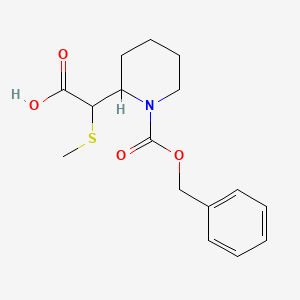
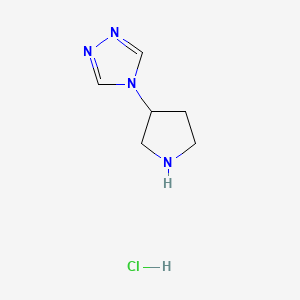
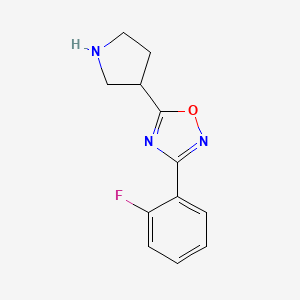
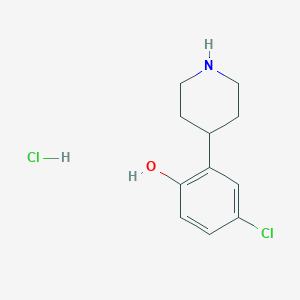
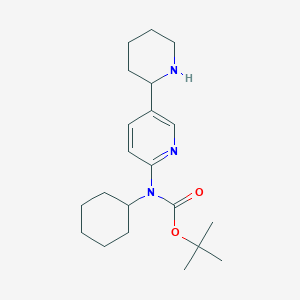

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)


![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
